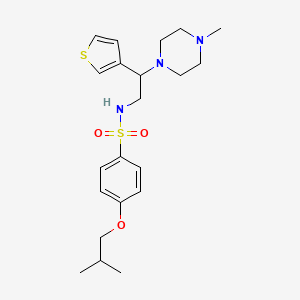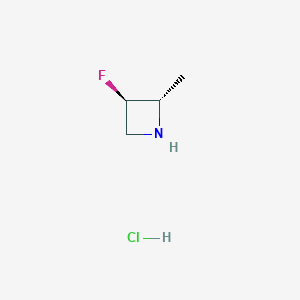
8-(Piperazin-1-ylmethyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Piperazin-1-ylmethyl)quinoline is a heterocyclic compound that features a quinoline core with a piperazine moiety attached via a methylene bridge.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Piperazin-1-ylmethyl)quinoline typically involves the reaction of quinoline derivatives with piperazine. One common method is the multicomponent Petasis reaction, which allows for the efficient construction of the piperazine-quinoline framework . Additionally, the cyclization of 1,2-diamine derivatives with sulfonium salts and the Ugi reaction are also employed for synthesizing piperazine derivatives .
Industrial Production Methods: Industrial production of this compound often utilizes transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to ensure high yields and environmentally friendly processes .
Analyse Des Réactions Chimiques
Types of Reactions: 8-(Piperazin-1-ylmethyl)quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine moiety can be modified with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Applications De Recherche Scientifique
8-(Piperazin-1-ylmethyl)quinoline has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 8-(Piperazin-1-ylmethyl)quinoline involves its interaction with specific molecular targets. For instance, it inhibits acetylcholinesterase and butyrylcholinesterase by binding to their active sites, thereby preventing the breakdown of acetylcholine and butyrylcholine . This inhibition can help restore neurotransmitter levels in the brain, which is beneficial in treating neurodegenerative diseases like Alzheimer’s .
Comparaison Avec Des Composés Similaires
Quinoline: A heterocyclic aromatic compound with a benzene ring fused to a pyridine ring.
Piperazine: A six-membered ring containing two nitrogen atoms at opposite positions.
Comparison: 8-(Piperazin-1-ylmethyl)quinoline is unique due to the combination of the quinoline and piperazine moieties, which imparts distinct biological activities. Unlike quinoline, which primarily exhibits antibacterial properties, the addition of the piperazine moiety enhances its potential as an enzyme inhibitor and broadens its range of applications .
Propriétés
IUPAC Name |
8-(piperazin-1-ylmethyl)quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-3-12-5-2-6-16-14(12)13(4-1)11-17-9-7-15-8-10-17/h1-6,15H,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSWAYHCOQPTIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(4-chlorophenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide](/img/structure/B2901796.png)

![4-(Aminomethyl)bicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride](/img/new.no-structure.jpg)

![N-(3-Chlorophenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2901800.png)

![2-Isopropyl-3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B2901803.png)
![[3-(2-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2901806.png)
![6-[3-(aminomethyl)phenyl]pyrimidine-2,4-diaminedihydrochloride](/img/structure/B2901808.png)
![5-((2-(indolin-1-yl)-2-oxoethyl)thio)-6-isobutyl-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2901812.png)


![2-(2,4-dichlorophenoxy)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2901816.png)
![3-(piperidin-1-yl)-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}pyridazine](/img/structure/B2901817.png)
